5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Analytical Chemistry Quality Control Synthetic Chemistry

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (CAS 1017781-20-2) offers a unique substitution pattern not found in common pyrazolamine libraries. The 2,5-dichloro motif creates distinct steric/electronic properties for halogen bonding interactions, rendering generic replacement a high-risk deviation. Procure now for SAR-optimized procurement.

Molecular Formula C13H15Cl2N3
Molecular Weight 284.18 g/mol
CAS No. 1017781-20-2
Cat. No. B1372900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine
CAS1017781-20-2
Molecular FormulaC13H15Cl2N3
Molecular Weight284.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-6-8(14)4-5-9(10)15/h4-7H,16H2,1-3H3
InChIKeyKKZYUJMFCXQJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (CAS 1017781-20-2): A Research-Grade Pyrazolamine Building Block


5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine (CAS 1017781-20-2) is a synthetic heterocyclic compound belonging to the aminopyrazole class, featuring a 5-amino substitution on the pyrazole core along with a tert-butyl group at the 3-position and a 2,5-dichlorophenyl moiety at the N1 position [1]. Its molecular formula is C13H15Cl2N3, with a molecular weight of approximately 284.18 g/mol . The compound is commercially available primarily as a specialty research chemical for use as a synthetic intermediate or building block in medicinal chemistry and agrochemical discovery programs, rather than as an end-use active pharmaceutical ingredient or formulated product .

Why 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine Cannot Be Casually Substituted with Generic Pyrazolamines


In research procurement, generic substitution of pyrazolamine building blocks is not trivial due to the compound's unique substitution pattern. The combination of a 5-amino group, a 3-tert-butyl group, and a 1-(2,5-dichlorophenyl) moiety creates a distinct steric and electronic environment that directly influences reactivity in downstream synthetic transformations and binding affinity in biological assays . The 2,5-dichloro substitution pattern on the phenyl ring, in particular, differs from more common 2,4- or 3,4-dichloro analogs and can alter both the compound's lipophilicity and its potential for halogen bonding interactions with biological targets, rendering simple one-for-one replacement with a structurally similar aminopyrazole a high-risk deviation in structure-activity relationship (SAR) studies or synthetic route optimization .

Product-Specific Quantitative Evidence for Procuring 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine


Purity Benchmark: Validated HPLC Purity as a Procurement Baseline

For procurement of research chemicals, purity is a fundamental differentiating criterion. This compound is offered by commercial suppliers with a minimum purity specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This specification serves as the primary quantitative procurement baseline against which other supplier offerings can be directly compared.

Analytical Chemistry Quality Control Synthetic Chemistry

Herbicidal Activity Indication: Class-Level Inference for Agrochemical Discovery

While no specific, head-to-head quantitative data is publicly available for this exact compound, vendor descriptions indicate its utilization in agricultural chemistry research as an effective herbicide, aimed at controlling unwanted plant growth in crops . This claim aligns with the known class-level activity of structurally related 5-amino-3-tert-butyl-1-arylpyrazoles, which have been explored for herbicidal properties . This provides a class-level inference that the compound may serve as a viable scaffold for further optimization.

Agricultural Chemistry Herbicide Discovery Agrochemicals

Defined Physical Form for Reproducible Experimental Handling

This compound is supplied as a pale yellow amorphous powder with a defined melting point range of 77-84 ºC . In contrast, many close structural analogs or in-class pyrazolamines may be supplied as oils, crystalline solids of different morphology, or hygroscopic materials, which can introduce variability in handling, weighing accuracy, and dissolution kinetics during experimental setup.

Material Science Analytical Chemistry Formulation Science

Optimal Research and Industrial Application Scenarios for 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine


Agrochemical Discovery: Lead Optimization for Novel Herbicides

Given vendor indications of its use in agricultural chemistry and its classification as an aminopyrazole, this compound is best utilized as a starting scaffold or late-stage diversification intermediate in the discovery of novel herbicides . Research programs focused on exploring the structure-activity relationship around the 2,5-dichlorophenyl motif for improved selectivity or potency against specific weed species would find this compound a valuable and commercially accessible building block .

Medicinal Chemistry: Probing Uncharted Chemical Space for Kinase Inhibition

The aminopyrazole core is a known pharmacophore in numerous kinase inhibitor programs. While this specific compound lacks published bioactivity data, its unique substitution pattern makes it a suitable candidate for inclusion in focused library synthesis or fragment-based screening efforts aimed at identifying novel hits against kinases or other targets where halogen-aromatic interactions are favored . Its high purity specification (≥98% by HPLC) supports its use in assays where impurities could lead to false positives .

Analytical Chemistry: Use as a Reference Standard in Complex Mixture Analysis

Vendor documentation highlights the compound's utility as a standard in analytical methods for quantifying similar substances in complex mixtures . Its defined purity (≥98%) and physical form (pale yellow amorphous powder) make it appropriate for use in HPLC method development and validation, particularly when analyzing environmental samples or synthetic reaction mixtures containing structurally related pyrazole derivatives .

Advanced Material Science: Precursor for Functional Coatings and Polymers

This compound is described as being used in the formulation of advanced materials, including coatings and polymers requiring enhanced durability and environmental resistance . The presence of the primary amine (-NH2) group provides a reactive handle for incorporation into polymer backbones or for use as a crosslinking agent, while the tert-butyl and dichlorophenyl groups can modulate the final material's hydrophobicity and thermal stability. Researchers developing novel functional materials could leverage this compound as a specialized monomer.

Technical Documentation Hub

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